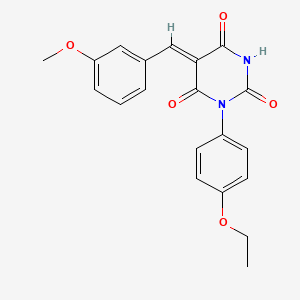![molecular formula C16H22N2O5S B4989908 methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)
methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is commonly referred to as MMMPB, and it is a member of the benzoate ester family. MMMPB has been found to exhibit various biochemical and physiological effects, making it a subject of interest for researchers worldwide.
作用机制
The mechanism of action of MMMPB involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. MMMPB inhibits HDAC, leading to the acetylation of histones and the activation of gene expression. This results in the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
MMMPB has been found to exhibit various biochemical and physiological effects. Studies have shown that MMMPB induces the expression of genes involved in apoptosis and cell cycle arrest. Additionally, MMMPB has been found to inhibit angiogenesis, which is the process of blood vessel formation. This makes it a promising candidate for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
实验室实验的优点和局限性
One of the main advantages of using MMMPB in lab experiments is its potent anti-tumor activity. Additionally, MMMPB is a relatively stable compound, making it easy to handle and store. However, one of the limitations of using MMMPB in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
未来方向
There are several future directions for the research on MMMPB. One direction is to further investigate its potential applications in cancer treatment. Additionally, researchers could explore the use of MMMPB in combination with other drugs to enhance its anti-tumor activity. Furthermore, studies could be conducted to investigate the potential applications of MMMPB in other diseases, such as cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, MMMPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MMMPB exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Its mechanism of action involves the inhibition of HDAC, leading to the activation of gene expression. MMMPB has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of MMMPB involves the reaction between 4-methylbenzoic acid and 4-dimethylaminopyridine in the presence of thionyl chloride. The resulting product is then reacted with N-methylpiperidine-4-carboxamide, followed by the addition of methylsulfonyl chloride. The final product is obtained through purification using column chromatography.
科学研究应用
MMMPB has been extensively studied for its potential applications in cancer treatment. Studies have shown that MMMPB exhibits potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, MMMPB has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
methyl 4-methyl-3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11-4-5-13(16(20)23-2)10-14(11)17-15(19)12-6-8-18(9-7-12)24(3,21)22/h4-5,10,12H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXOQQZTSQACPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

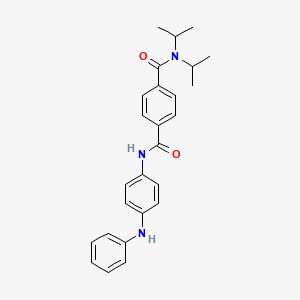
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
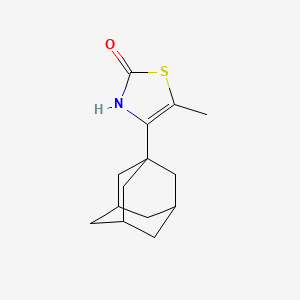
![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)

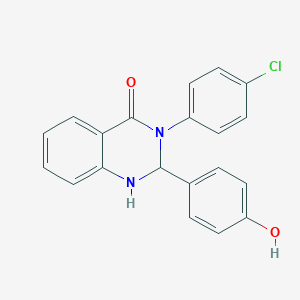
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)
![3-(2-hydroxyethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4989900.png)
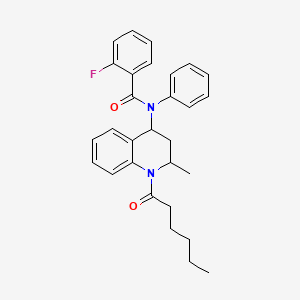
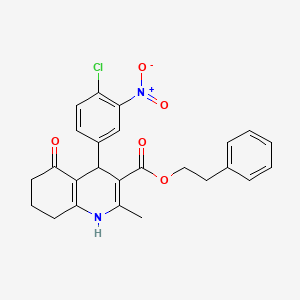
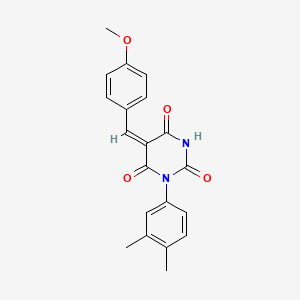
![(3aS*,6aR*)-3-cyclopentyl-5-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4989922.png)
